Silver(I) trifluoromethanethiolate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
silver;trifluoromethanethiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRXLNQFRQGJLU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAgF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Confluence of Organofluorine Chemistry and Metal Thiolates
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. chinesechemsoc.orgwiley-vch.de The inclusion of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) or trifluoromethylthio (SCF3) moiety, into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.org These changes often include enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics, which are highly desirable attributes for pharmaceuticals and agrochemicals. chinesechemsoc.org
Parallel to the rise of organofluorine chemistry is the extensive field of metal thiolates. Thiolates (RS⁻), the sulfur analogs of alkoxides, are organosulfur compounds that act as ligands for a vast range of metal ions. alfa-chemistry.combohrium.com These sulfur-donor ligands are classified as soft bases according to the Hard and Soft Acids and Bases (HSAB) theory and thus form stable complexes with soft metal ions, particularly transition metals. alfa-chemistry.com The resulting metal-sulfur bonds and the structural diversity of metal thiolate complexes have led to their application in materials science, biochemistry, and catalysis. alfa-chemistry.combohrium.com Silver(I) trifluoromethanethiolate represents a unique convergence of these two fields, combining a fluorinated thiolate ligand with a thiophilic (sulfur-loving) metal center.
The Significance of the Trifluoromethylthiolate Ligand
The trifluoromethylthio (SCF3) group is a highly sought-after functional group in contemporary chemical synthesis. Its introduction into organic scaffolds is a key strategy for the development of new bioactive compounds and advanced materials. The strong electron-withdrawing nature and high lipophilicity of the SCF3 group can significantly enhance the efficacy and pharmacokinetic profiles of drug candidates.
The utility of AgSCF3 lies in its role as a precursor to the trifluoromethylthio synthon, which can be delivered through nucleophilic, electrophilic, or radical pathways. researchgate.netunimi.it For instance, AgSCF3 is employed in radical trifluoromethylthiolation reactions, often initiated by an oxidant, to functionalize alkenes and alkynes. unimi.it It also serves as a key starting material for creating other, more complex electrophilic trifluoromethylthiolating reagents, such as N-trifluoromethylthiosaccharin. orgsyn.org The versatility of AgSCF3 allows chemists to forge C-SCF3 bonds under various conditions, making it an invaluable tool in synthetic organic chemistry. researchgate.net
Silver I and Its Affinity for Sulfur Donors
Silver(I) is a soft metal ion known for its strong coordination affinity for soft donor atoms like sulfur. alfa-chemistry.comuniss.it This "thiophilicity" dictates much of its coordination chemistry, leading to the formation of stable and often structurally complex architectures with sulfur-containing ligands. uniss.itacs.orgpsu.edu The interaction between silver(I) and sulfur donors can result in various coordination modes, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. alfa-chemistry.comacs.orgpsu.edu
The coordination chemistry of silver(I) is not limited to simple thiolates but extends to thioethers, thiophenes, and other sulfur-containing functional groups. alfa-chemistry.comacs.orgpsu.edu In the case of AgSCF3, the silver-sulfur bond is central to its structure and reactivity. While often represented as a simple salt, in the solid state and in solution, it can participate in complex equilibria and form aggregates. Its reactivity can be further modulated by the addition of other reagents, such as potassium iodide, which can form more nucleophilic sources of the "SCF3" group. cmu.edu
Historical Development and Investigation
Direct Synthesis Routes from Silver(I) Precursors and Trifluoromethanethiol (B74822) Sources
Direct synthesis methods involve the reaction of a simple silver(I) salt with a reagent that can provide the trifluoromethanethiolate (SCF3–) anion.
A common and effective method for the synthesis of AgSCF3 involves the reaction of a silver(I) salt, such as silver nitrate (B79036) (AgNO3) or silver fluoride (AgF), with trimethylsilyl (B98337) trifluoromethanethiolate (Me3SiSCF3). This reaction is typically carried out in an organic solvent. The choice of silver salt can influence the reaction conditions and byproducts. For instance, the reaction with silver nitrate is versatile due to the salt's solubility in various organic solvents. libretexts.org
The reaction proceeds via a metathesis mechanism where the trifluoromethylthiolate group is transferred to the silver ion, and a trimethylsilyl salt is formed as a byproduct.
Reaction Scheme: AgX + Me3SiSCF3 → AgSCF3 + Me3SiX (where X = NO3–, F–, etc.)
A specific example involves the reaction of silver fluoride with p-trifluoromethylbenzoic acid trifluoromethylthioester in trifluorotoluene at 20°C for 10 hours, which yields this compound in 78.4% yield. google.com Another variation uses trifluromethyl dodecanoate (B1226587) thioester with silver fluoride in 1,4-dioxane (B91453) at room temperature for 18 hours, resulting in a 47.7% yield. google.com
| Trifluoromethylthio Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-Trifluoromethylbenzoic acid trifluoromethylthioester | Toluene | 50 | 10 | 43.4 |
| p-Trifluoromethylbenzoic acid trifluoromethylthioester | Trifluorotoluene | 20 | 10 | 78.4 |
| Trifluromethyl dodecanoate thioester | 1,4-Dioxane | Room Temperature | 18 | 47.7 |
An alternative direct route involves the reaction of gaseous trifluoromethanethiol (CF3SH) with a silver(I) salt. While this method is conceptually straightforward, the practical application is often complicated by the hazardous nature of CF3SH, which is a toxic and volatile gas. cas.cn The reaction typically involves bubbling the gas through a solution or suspension of the silver salt, such as silver nitrate, in a suitable solvent. The reaction of silver carbonate with trifluoromethanesulfonic acid can also be considered in this category, leading to the formation of silver trifluoromethanesulfonate, a related but distinct compound. prepchem.com
Electrochemical methods offer a different paradigm for the synthesis of silver-containing compounds. While specific electrolytic routes for AgSCF3 are not extensively detailed in readily available literature, the general principle involves the anodic dissolution of a silver electrode in an electrolyte containing a source of the trifluoromethanethiolate anion. researchgate.netresearchgate.net This technique allows for the in-situ generation of silver ions which can then react to form the desired product. The synthesis of silver nanoparticles via electrochemical methods is a well-established field and provides a basis for the potential development of electrolytic synthesis of AgSCF3. researchgate.netscilit.com The process would involve applying a potential to a silver anode in a non-aqueous solution containing a trifluoromethanethiolate source, leading to the formation of AgSCF3.
Ligand Exchange Reactions Involving Silver(I) Complexes
Ligand exchange reactions provide an indirect pathway to AgSCF3, where the trifluoromethylthiolate group replaces another ligand on a pre-formed silver(I) complex.
Transmetalation involves the transfer of a ligand from one metal to another. wikipedia.org In the context of AgSCF3 synthesis, a trifluoromethylthiolate group can be transferred from a different metal complex, such as those of mercury(II) or copper(I), to a silver(I) center. cmu.edu For instance, reacting a silver salt with a pre-formed copper(I) trifluoromethylthiolate (CuSCF3) can lead to the formation of AgSCF3, particularly if the silver product is less soluble and precipitates from the reaction mixture. The general form of this reaction is:
Reaction Scheme: Ag+ + M(SCF3)n → AgSCF3 + Mn+ (where M = another metal, e.g., Cu, Hg)
This approach can be advantageous when the trifluoromethylthiolate precursor of the other metal is more readily accessible or easier to handle than the direct trifluoromethanethiol sources.
Anion exchange is a common strategy in inorganic synthesis, often driven by the precipitation of an insoluble salt. In the synthesis of AgSCF3, a soluble silver salt like silver nitrate can be reacted with a salt containing the trifluoromethanethiolate anion, for example, potassium trifluoromethanethiolate (KSCF3). The reaction of this compound with potassium iodide has been shown to form a complex, K[Ag(SCF3)I], which can then act as a source of KSCF3 in situ. researchgate.net
Applications in Advanced Chemical Synthesis and Catalysis
Catalytic Roles of Silver(I) Trifluoromethanethiolate
Beyond its role as a stoichiometric precursor, the catalytic applications of this compound are being explored. Silver salts, in general, are known to act as catalysts in various organic transformations. mdpi.comrsc.orgchemrxiv.org
AgSCF3 as a Homogeneous Catalyst or Pre-Catalyst
In the context of homogeneous catalysis, a catalyst participates in a reaction in the same phase as the reactants and is regenerated at the end of the catalytic cycle. While AgSCF3 is frequently used as a stoichiometric reagent that is consumed during the reaction, its role as a pre-catalyst or co-catalyst is well-documented.
In several transition metal-catalyzed reactions, AgSCF3 acts as a pre-catalyst activator. For example, in gold-catalyzed cross-coupling reactions, AgSCF3 not only serves as the source of the SCF3 group but also activates the gold pre-catalyst. rsc.org Similarly, in some palladium-catalyzed trifluoromethylthiolation reactions, silver salts can play a crucial role in the catalytic cycle. mdpi.com The adverse effects of excess silver salts on the reactivity of cationic gold catalysts have also been noted, suggesting a complex interplay between the silver salt and the primary catalyst. acs.org
There are instances where silver compounds, including silver salts with other counterions like triflate (AgOTf) or trifluoroacetate (B77799) (AgTFA), have been shown to act as the primary homogeneous catalyst for various transformations, such as cyclization reactions and C-H functionalization. rsc.orgchemrxiv.orgnih.govmarquette.edu For example, silver-catalyzed cascade cyclization reactions have been developed for the synthesis of complex heterocyclic structures. rsc.orgchemrxiv.org While direct evidence of AgSCF3 acting as a regenerative homogeneous catalyst is less common in the literature, its ability to initiate radical cascade cyclizations suggests a catalytic role in these specific transformations. rsc.org In these cases, a silver(I) species is likely regenerated, fulfilling the definition of a catalyst.
Design and Development of Heterogeneous Catalysts Incorporating AgSCF3
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and recycling. escholarship.orgyoutube.com The development of supported silver catalysts is a well-established field, with materials like silica (B1680970) and alumina (B75360) often used as supports. uu.nlacs.org These supported catalysts have found applications in various industrial processes. google.com
However, the design and development of heterogeneous catalysts specifically incorporating the this compound moiety are not extensively reported in the scientific literature. The immobilization of AgSCF3 onto a solid support to create a recyclable catalyst for trifluoromethylthiolation reactions appears to be an underexplored area of research.
The principles of preparing supported silver catalysts generally involve the deposition of a silver precursor, such as silver nitrate (B79036) or silver oxide, onto a support material, followed by reduction or other chemical transformations to generate the active catalytic species. google.comuu.nl In principle, a similar approach could be envisioned for the synthesis of supported AgSCF3 catalysts. For instance, a support material could be functionalized with thiol groups, which could then react with a silver salt, followed by a reaction with a trifluoromethyl source. Alternatively, pre-synthesized AgSCF3 could potentially be deposited onto a support.
The development of such heterogeneous catalysts could offer significant benefits for the synthesis of trifluoromethylthiolated compounds, including simplified product purification and the potential for continuous flow processes. Further research in this area is needed to explore the feasibility and potential applications of supported AgSCF3 catalysts.
Mechanistic Understanding of Catalytic Cycles Involving AgSCF₃
This compound (AgSCF₃) is a pivotal reagent in modern organic synthesis, primarily serving as a source of the trifluoromethylthio radical (•SCF₃) or the trifluoromethanethiolate anion (SCF₃⁻). The mechanistic pathways of catalytic cycles involving AgSCF₃ are diverse and depend significantly on the reaction conditions, co-catalysts, and substrates.
A predominant mechanistic feature of AgSCF₃ in catalysis is its role in radical processes. The generation of the highly reactive •SCF₃ radical is often the key initiation step. This can be achieved through oxidation of Ag(I) to a transient Ag(II) species, which then facilitates the formation of the •SCF₃ radical. For instance, in oxidative decarboxylative trifluoromethylthiolation reactions of aliphatic carboxylic acids, an oxidant like Selectfluor is proposed to oxidize AgSCF₃ to an Ag(II)SCF₃ intermediate. This intermediate can then react with the carboxylic acid to generate an alkyl radical via decarboxylation, which subsequently combines with a •SCF₃ source to form the final product. nih.gov
In copper-catalyzed reactions, such as the trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides, AgSCF₃ acts as the trifluoromethylthiolating reagent. Mechanistic investigations suggest that these reactions proceed through a cascade process initiated by an amidyl radical, followed by cyclization and subsequent trifluoromethylthiolation. orgsyn.org Similarly, in the synthesis of α-trifluoromethylthiolated spiro rsc.orgnih.govtrienones from alkynes, the mechanism is believed to involve the oxidation of AgSCF₃ by an oxidant like K₂S₂O₈ to generate the •SCF₃ radical, which then initiates a cascade cyclization process. frontiersin.org
The involvement of AgSCF₃ is also crucial in transition metal-catalyzed cross-coupling reactions. In nickel-catalyzed trifluoromethylthiolation of aryl chlorides, mechanistic studies, including stoichiometric experiments and cyclic voltammetry, point towards an inner-sphere electron transfer from AgSCF₃ to a Ni(II) complex. This process is sensitive to solvent polarity and suggests the feasibility of a Ni(I)/Ni(III) catalytic cycle. researchgate.net In gold-catalyzed trifluoromethylthiolation of organohalides, AgSCF₃ can act both as the nucleophilic SCF₃ source and as an activator for the gold pre-catalyst. The proposed mechanism involves the activation of the Au(I) pre-catalyst by AgSCF₃ to form a MeDalPhosAuSCF₃ intermediate. This is followed by oxidative addition of the organohalide to the Au(I) center, and subsequent reductive elimination to form the C-SCF₃ bond, regenerating the active Au(I) catalyst.
Furthermore, AgSCF₃ can participate in non-radical nucleophilic pathways. The combination of AgSCF₃ with an iodide source, such as potassium iodide (KI) or tetra-n-butylammonium iodide (TBAI), generates a more nucleophilic source of the trifluoromethanethiolate anion. rsc.orgrsc.org This system is effective for the trifluoromethylthiolation of activated haloaromatics. Mechanistic studies suggest that this is not simply the formation of KSCF₃, but rather a metal-mediated process. rsc.org
The table below summarizes key mechanistic aspects of catalytic cycles involving AgSCF₃.
| Reaction Type | Co-catalyst/Reagent | Proposed Key Mechanistic Steps | Role of AgSCF₃ |
| Oxidative Decarboxylative Trifluoromethylthiolation | Selectfluor | Oxidation of Ag(I) to Ag(II); generation of alkyl and •SCF₃ radicals. nih.gov | •SCF₃ radical source |
| Radical Cascade Cyclization | Copper salts, K₂S₂O₈ | Generation of •SCF₃ radical via oxidation; radical addition and cyclization cascade. orgsyn.orgfrontiersin.org | Trifluoromethylthiolating agent |
| Ni-catalyzed Cross-Coupling | Nickel-IPr complex | Inner-sphere electron transfer from AgSCF₃ to Ni(II); potential Ni(I)/Ni(III) cycle. researchgate.net | SCF₃ source |
| Au-catalyzed Cross-Coupling | Gold-MeDalPhos complex | Activation of Au(I) pre-catalyst; transmetalation and reductive elimination. | Nucleophilic SCF₃ source and catalyst activator |
| Nucleophilic Aromatic Substitution | KI or TBAI | Formation of a reactive, metal-mediated [SCF₃]⁻ source. rsc.org | Source of nucleophilic trifluoromethanethiolate |
Advanced Functional Materials Synthesis Utilizing AgSCF₃
The unique properties of the trifluoromethylthio group have prompted investigations into the use of AgSCF₃ in the synthesis of advanced functional materials. However, the application of AgSCF₃ in this domain is still an emerging field with focused research areas.
Precursor for Silver-Containing Fluoropolymer Composites
Research on the use of this compound as a direct precursor for the synthesis of bulk silver-containing fluoropolymer composites is limited in the available scientific literature. While fluoropolymers are known for their exceptional chemical resistance and thermal stability, and silver-containing materials are valued for their conductivity and antimicrobial properties, the direct incorporation of AgSCF₃ into a fluoropolymer matrix to form a composite material is not a widely documented method. Current research on functionalizing polymers often involves surface modification or the incorporation of nanoparticles, rather than the use of a specific silver salt like AgSCF₃ as a filler or precursor for in-situ particle generation within the polymer bulk.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The integration of AgSCF₃ into the structure of metal-organic frameworks (MOFs) and coordination polymers presents an intriguing possibility for creating novel materials with tailored properties. MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. While the synthesis of silver-based MOFs and coordination polymers is an active area of research, with many examples utilizing silver salts like silver nitrate or silver carboxylates, the direct use of AgSCF₃ as a building block is not extensively reported. nih.govfrontiersin.org
The synthesis of silver(I)-thiolate coordination polymers is a known class of materials, which can form one-, two-, or three-dimensional structures. rsc.org These are typically synthesized from silver salts and organic thiol-containing linkers. In principle, the trifluoromethanethiolate ligand from AgSCF₃ could act as a linker or a terminal group in such structures. However, specific examples of MOFs or coordination polymers synthesized directly with AgSCF₃ are not prevalent in the current literature. The research on silver-containing coordination polymers often focuses on other anions and ligands to build the framework. researchgate.net The development of MOFs with thiol functionalities is an area of interest, which could potentially lead to future work involving the post-synthetic modification or direct incorporation of species like AgSCF₃. kadion.com
The table below outlines the current status of AgSCF₃ integration into these materials based on available research.
| Material Type | Potential Role of AgSCF₃ | Current Research Status |
| Silver-Containing Fluoropolymer Composites | Precursor for silver component | Limited to no direct reports found. |
| Metal-Organic Frameworks (MOFs) | Silver source and/or ligand source | No specific examples of direct synthesis with AgSCF₃ found. Research focuses on other silver salts and organic linkers. nih.govfrontiersin.org |
| Coordination Polymers | Silver source and/or ligand source | While Ag(I)-thiolate polymers exist, direct use of AgSCF₃ is not a common synthetic route in the reviewed literature. rsc.orgresearchgate.net |
Surface Functionalization and Coating Applications
The modification of surfaces to impart specific properties such as hydrophobicity, reactivity, or biocompatibility is a cornerstone of materials science. While thiols are widely used for the functionalization of noble metal surfaces, and fluorinated compounds are key components in low-surface-energy coatings, the direct application of AgSCF₃ for these purposes is not a well-established technique.
Surface modification technologies often rely on the self-assembly of molecules onto a substrate. For instance, alkanethiols are known to form self-assembled monolayers on gold and silver surfaces. In principle, the trifluoromethanethiolate moiety could be used to functionalize surfaces, potentially leading to highly fluorinated and thus hydrophobic surfaces. However, the literature does not provide specific examples of using AgSCF₃ as the direct agent for creating such functionalized surfaces or coatings. Research in this area tends to focus on the use of specifically designed thiol-containing molecules or on the deposition of fluoropolymer thin films. osti.govgoogle.com
The development of coatings with specific functionalities is a vast field, but direct evidence for the inclusion of AgSCF₃ as a component in coating formulations is scarce in the reviewed literature.
Computational and Theoretical Chemistry Studies of Silver I Trifluoromethanethiolate
High-Level Quantum Chemical Calculations for AgSCF₃ Properties
High-level quantum chemical calculations are instrumental in accurately predicting the intrinsic properties of molecules like silver(I) trifluoromethanethiolate. These methods, known for their precision, serve as a benchmark for less computationally expensive models and provide reliable data on molecular geometries, electronic energies, and other fundamental characteristics.
Ab Initio and Coupled Cluster Methods for Accuracy Benchmarking
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are foundational to computational chemistry. For silver-containing compounds, these calculations can be particularly challenging due to the large number of electrons and relativistic effects associated with the silver atom.
Coupled cluster (CC) theory stands out as a "gold standard" for its high accuracy in predicting molecular properties. Methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are renowned for their ability to provide results that are often in close agreement with experimental data. While specific CCSD(T) studies focused solely on the isolated AgSCF₃ molecule are not extensively documented in the literature, the methodology has been successfully applied to study related triatomic silver systems like Ag₃, Ag₃⁻, and Ag₃⁺. nih.gov These studies demonstrate the capability of coupled-cluster methods with correlation-consistent basis sets to accurately predict properties such as structures, dissociation energies, and ionization potentials for silver clusters, suggesting that similar accuracy could be achieved for AgSCF₃. nih.gov
Table 1: Representative Applications of High-Level Quantum Chemical Methods
| Method | System Studied | Properties Calculated | Reference |
| CCSD(T) | Ag₃, Ag₃⁻, Ag₃⁺ | Geometries, Dissociation Energies, Ionization Potentials | nih.gov |
Multireference Methods for Excited State Analysis
For molecules with complex electronic structures, such as those with multiple low-lying electronic states or those undergoing bond-breaking processes, single-reference methods like CCSD(T) may be inadequate. In such cases, multireference (MR) methods are necessary to provide a balanced description of the electronic wavefunction. These methods, including Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are designed to handle situations where electron correlation is strong and a single determinant is not a good starting point. nih.gov
The analysis of the excited states of AgSCF₃ is crucial for understanding its photochemistry and spectroscopic properties. While specific multireference studies on AgSCF₃ are not prominent in the literature, the application of these methods to other transition metal-containing molecules and for studying excited states in periodic systems highlights their potential. researchgate.netuchicago.edu For instance, time-dependent density functional theory (TDDFT) and the Bethe-Salpeter equation are powerful tools for analyzing time-resolved electron dynamics and excited states in molecules, including silver clusters like Ag₂₂. nih.gov A multireference approach for AgSCF₃ would be essential to accurately model its excited state potential energy surfaces and any photochemical reaction pathways.
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the time evolution of molecular conformations and interactions in condensed phases.
Solvent Effects on AgSCF₃ Reactivity and Conformation
The reactivity and conformation of AgSCF₃ are significantly influenced by the solvent environment. MD simulations can model the explicit interactions between AgSCF₃ and solvent molecules, providing insights into solvation shells, diffusion, and the influence of the solvent on reaction barriers. While specific MD simulations focused on AgSCF₃ are not widely published, the principles of how solvents affect reaction mechanisms are well-established through computational studies. For example, changing the solvent can dramatically alter the stability of reactants, transition states, and products, thereby influencing reaction rates and pathways. nih.gov
Intermolecular Interactions and Aggregation Tendencies
In the solid state and in concentrated solutions, intermolecular interactions play a critical role in the properties of AgSCF₃. These interactions can lead to the formation of aggregates and clusters. Computational studies on silver nanoparticles and their interactions with various molecules provide a framework for understanding the potential aggregation behavior of AgSCF₃. mdpi.comnih.govresearchgate.net DFT calculations have been used to study the interaction between silver nanoparticles and ionic liquids, revealing details about binding energies and the nature of the stabilizing interactions. mdpi.com Such approaches could be applied to study the self-association of AgSCF₃ units, identifying the preferred modes of interaction and the energetic favorability of aggregation.
Reaction Pathway and Transition State Search Algorithms
Understanding the chemical reactions of AgSCF₃, particularly its role as a trifluoromethylthiolating agent, requires detailed knowledge of the reaction mechanisms, including the structures of transition states and the energetics of the reaction pathways.
Density Functional Theory (DFT) has been employed to investigate the reaction mechanism of trifluoromethylthiolation reactions involving AgSCF₃. For example, in the reaction with α-bromoamides, DFT calculations have been used to rationalize the stereochemical outcome by identifying a double-inversion pathway that proceeds through an aziridinone (B14675917) intermediate. berkeley.edu These calculations provide optimized geometries for intermediates and transition states, along with the corresponding energies, which allows for the mapping of the entire reaction coordinate.
The search for transition states is a key component of mechanistic studies. Various algorithms, such as the Linear Synchronous Transit (LST) or the Nudged Elastic Band (NEB) methods, are used to locate the saddle points on the potential energy surface that correspond to transition states. scm.comyoutube.com These methods start from reactant and product geometries and find the minimum energy path connecting them, with the highest point on this path being the transition state.
Table 2: Computational Details from a DFT Study of a Reaction Involving AgSCF₃
| Computational Method | Basis Set | Software | Application | Reference |
| Density Functional Theory | Not specified | Not specified | Reaction mechanism of trifluoromethylthiolation | berkeley.edu |
This table summarizes the computational approach used in a study of a reaction involving AgSCF₃, highlighting the use of DFT to elucidate the reaction pathway.
Prediction of Reaction Outcomes and Selectivities
Computational modeling, particularly using Density Functional Theory (DFT), allows chemists to predict the feasibility and selectivity of reactions involving AgSCF3. By calculating the energies of reactants, transition states, and products, researchers can forecast the most likely reaction pathways. For instance, in reactions where AgSCF3 is used as a trifluoromethylthiolating reagent, computational studies can help determine whether a proposed reaction is thermodynamically favorable and kinetically accessible.
Mechanistic investigations, supported by computational evidence, are crucial for these predictions. For example, studies on copper-catalyzed reactions involving AgSCF3 have suggested the involvement of a radical process. mdpi.com The identification of a radical pathway, where an amidyl radical initiates a cascade 5-exo-trig cyclization followed by trifluoromethylthiolation, allows for the prediction that similar substrates will likely undergo this type of cyclization to form new C-N and C-S bonds. mdpi.com Similarly, silver-mediated reactions with benzimidazole (B57391) derivatives have been shown through preliminary mechanistic studies to proceed via a radical cascade, a finding that helps predict outcomes for related unactivated alkenes. rsc.org
Elucidation of Complex Catalytic Cycles
One of the most significant contributions of computational chemistry is the elucidation of complex catalytic cycles where AgSCF3 serves as a key reagent. These studies map out the step-by-step transformations of the catalyst and substrates.
In nickel-catalyzed trifluoromethylthiolation of aryl chlorides, a combination of stoichiometric experiments, cyclic voltammetry, and NMR spectroscopy has been used to probe the mechanism. rsc.org These experimental findings suggest a mechanism that proceeds through an inner-sphere electron transfer from AgSCF3 to a Ni(II) complex. rsc.org This understanding of the Ni(I)/Ni(III) transitions is critical for optimizing the reaction and expanding its scope. rsc.org
For gold-catalyzed cross-coupling reactions , a plausible catalytic cycle has been proposed where AgSCF3 plays a dual role. nih.gov It acts as the nucleophilic SCF3 source and can also serve as an activator for the gold pre-catalyst. nih.gov The proposed cycle involves the oxidative addition of an organohalide to a Au(I) complex, followed by transmetalation with AgSCF3 to form a Au(III)-SCF3 intermediate. This intermediate then undergoes reductive elimination to form the desired C-SCF3 bond and regenerate the active Au(I) catalyst. nih.gov
In copper-catalyzed reactions , control experiments indicate that the copper catalyst is essential for the reaction to proceed. mdpi.com While the full mechanism is not always completely clear, evidence points towards the generation of an SCF3 radical from AgSCF3, which then participates in the reaction cascade. unimi.it
The table below summarizes key aspects of these proposed catalytic cycles.
| Catalyst System | Proposed Key Steps | Role of AgSCF3 | Supporting Evidence |
| Nickel/IPr | Oxidative addition of Ar-Cl to Ni(0); Inner-sphere electron transfer from AgSCF3 to Ni(II); Reductive elimination. rsc.org | SCF3 source; Electron transfer agent. rsc.org | Cyclic voltammetry, NMR kinetic studies, Stoichiometric experiments. rsc.org |
| Gold/MeDalphos | Activation of Au(I) pre-catalyst; Oxidative addition of R-X to Au(I); Transmetalation with AgSCF3 to form Au(III)-SCF3; Reductive elimination. nih.gov | SCF3 source; Pre-catalyst activator. nih.gov | NMR studies showing the necessity of a silver salt activator for product formation. nih.gov |
| Copper(II) Acetate | Generation of SCF3 radical from AgSCF3; Radical-initiated cascade cyclization of the substrate; Trifluoromethylthiolation. mdpi.comunimi.it | SCF3 radical precursor. mdpi.comunimi.it | Radical scavenger (TEMPO) experiments inhibit the reaction; Control experiments show no reaction without the copper catalyst. mdpi.com |
Data-Driven Approaches and Machine Learning for AgSCF3 Chemistry
The fields of data science and machine learning (ML) are beginning to offer powerful new strategies for accelerating chemical research. nsf.gov While specific, large-scale published studies on AgSCF3 are nascent, the established methodologies in computational chemistry and machine learning provide a clear framework for future applications in this area.
Predictive Modeling of Reactivity and Stability
Machine learning models hold the potential to predict the reactivity and stability of AgSCF3 and related compounds with high accuracy, potentially reducing the need for extensive trial-and-error experimentation. youtube.com These models are built by training algorithms on large datasets of chemical information. nsf.gov
A hypothetical predictive model for AgSCF3 reactivity could be developed using the following approach:
Data Collection: A dataset would be compiled from published literature and high-throughput experiments, containing successful and unsuccessful reactions involving AgSCF3.
Feature Engineering: Molecules involved in the reactions (substrates, ligands, solvents) would be converted into machine-readable formats, known as molecular descriptors or fingerprints. youtube.com These could include quantum mechanical properties derived from DFT calculations, such as orbital energies and partial charges, which have been shown to be beneficial for model accuracy. youtube.com
Model Training: An algorithm, such as a graph neural network or a random forest, would be trained on this dataset to learn the complex relationships between the input features and the reaction outcome (e.g., yield, selectivity). youtube.comyoutube.com
Such models could be used to predict the optimal conditions for a desired transformation or to assess the stability of AgSCF3 under various untested conditions, thereby guiding experimental design.
The table below outlines potential inputs and outputs for a predictive ML model focused on AgSCF3 chemistry.
| Input Features (Molecular & Reaction Descriptors) | Predicted Outputs | Potential Application |
| Substrate structure (SMILES, molecular graph) | Reaction yield (%) | Optimization of synthetic routes |
| Catalyst/Ligand structure | Product selectivity (e.g., regioselectivity) | Catalyst and ligand design |
| Solvent properties (e.g., polarity, dielectric constant) | Stability of AgSCF3 (e.g., decomposition rate) | Selection of optimal reaction conditions |
| Temperature, Concentration | Likelihood of a specific catalytic cycle | Mechanistic interrogation and hypothesis testing |
High-Throughput Screening of Potential AgSCF3 Derivatives
High-throughput screening (HTS) is a methodology used to test a large number of chemical entities for a specific activity simultaneously. google.com When combined with computational chemistry and machine learning, HTS can be performed in silico to rapidly screen vast virtual libraries of compounds.
For AgSCF3 chemistry, this approach could be used to discover novel derivatives with enhanced properties. For example, one could design a virtual library of compounds where the silver cation is paired with different trifluoromethanethiolate-like anions or where AgSCF3 is part of a more complex salt with modified ligands.
A computational high-throughput screening workflow might involve:
Library Generation: Creation of a large virtual library of thousands of potential AgSCF3 derivatives or catalysts designed to be used with it.
Property Calculation: Use of computational methods, from rapid molecular mechanics to more accurate DFT, to calculate key properties for each derivative, such as stability, solubility, or its predicted reactivity in a model reaction.
Down-Selection: Application of a filtering cascade or a trained ML model to identify a small subset of the most promising candidates from the large virtual library.
Experimental Validation: Synthesis and testing of the handful of top-ranked candidates in the laboratory to confirm the predicted properties.
This data-driven screening process could dramatically accelerate the discovery of new, more efficient, or more stable trifluoromethylthiolating reagents based on the AgSCF3 scaffold, moving beyond the limitations of traditional, intuition-driven research. nsf.gov
Advanced Analytical Methodologies for Agscf3 Characterization and Reaction Monitoring
Chromatographic Techniques for Purity and Reaction Analysis
Chromatographic methods are indispensable for separating the components of complex mixtures, making them ideal for assessing the purity of AgSCF3 and for tracking the progress of reactions in which it is a reagent.
Gas Chromatography (GC) for Volatile Byproducts
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the identification and quantification of volatile byproducts that may form during the synthesis or subsequent reactions of AgSCF3. While the primary products of trifluoromethylthiolation reactions are often non-volatile, side reactions can generate smaller, more volatile molecules. The high separation efficiency of GC and the definitive identification capabilities of MS make this an essential tool for mechanistic studies and process optimization. nih.gov
In a typical GC-MS analysis, a sample from the reaction's headspace or a solvent extract is injected into the instrument. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. bridgewater.eduresearchgate.net For instance, in reactions involving AgSCF3, GC-MS can be used to detect trace amounts of volatile sulfur-containing compounds or fragments arising from solvent or reagent decomposition. youtube.com
Table 1: Potential Volatile Byproducts in AgSCF3 Reactions Detectable by GC-MS
| Compound Name | Chemical Formula | Typical Origin |
| Carbon Disulfide | CS₂ | Precursor impurity or decomposition product |
| Hexafluoroethane | C₂F₆ | Dimerization of trifluoromethyl radicals |
| Trifluoromethane | CHF₃ | Hydrogen abstraction by trifluoromethyl radicals |
| Dimethyl Disulfide | C₂H₆S₂ | Side reaction with sulfur-containing reagents |
This table represents hypothetical byproducts based on the reactivity of the SCF3 moiety.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for monitoring the progress of reactions involving AgSCF3 and for analyzing the composition of the final reaction mixture. nih.gov It excels at separating non-volatile starting materials, intermediates, the desired trifluoromethylthiolated products, and non-volatile byproducts. chemsociety.org.ng
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. Separation is achieved on a non-polar stationary phase (typically C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Components are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. A UV detector is commonly used to quantify the separated components, as many of the aromatic substrates and products involved in these reactions are UV-active. rsc.org By taking aliquots from a reaction at various time points, HPLC analysis can generate kinetic profiles, showing the consumption of reactants and the formation of products. nih.gov
For more complex mixtures or when definitive identification is required, HPLC can be coupled with mass spectrometry (HPLC-MS). This provides molecular weight and structural information for each separated peak, enabling the confident identification of unknown byproducts or intermediates. chromforum.org
Table 2: Example HPLC Method Parameters for AgSCF3 Reaction Monitoring
| Parameter | Value / Description |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid) rsc.org |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength appropriate for the aromatic system (e.g., 254 nm) |
| Injection Volume | 10 µL |
Elemental Analysis Techniques for Compositional Verification
Elemental analysis techniques are crucial for verifying the fundamental composition of a synthesized batch of AgSCF3 or its derivatives, ensuring it conforms to its expected chemical formula.
CHNS Elemental Analysis
Table 3: Theoretical vs. Experimental Elemental Analysis for a Reaction Product nih.gov
| Element | Theoretical % | Experimental % |
| Carbon (C) | 28.60 | 28.55 |
| Hydrogen (H) | 0.60 | 0.62 |
| Nitrogen (N) | 8.30 | 8.25 |
Data is illustrative for a compound like 3,5-Dinitro-4-trifluoromethylthiobenzotrifluoride.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Silver Content
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for determining the silver content in AgSCF3 and its subsequent products with exceptional accuracy and sensitivity. sielc.com The technique can detect metals at levels as low as parts-per-trillion (ppt). For analysis, the sample is digested and introduced into a high-temperature argon plasma, which atomizes and ionizes the silver. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification of the silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag). nih.gov
This analysis is critical for confirming the stoichiometry of the AgSCF3 reagent itself and for quantifying residual silver in purified organic products. Advanced methods, such as tandem ICP-MS (ICP-MS/MS), can be employed to eliminate polyatomic interferences, which is crucial when analyzing complex sample matrices, ensuring the silver measurement is highly accurate.
Table 4: ICP-MS Performance Characteristics for Silver Analysis
| Parameter | Typical Value | Reference |
| Detection Limit (LOD) | <0.53 ng/g | |
| Isotopes Monitored | ¹⁰⁷Ag, ¹⁰⁹Ag | nih.gov |
| Analytical Recovery | 88 - 90% | nih.gov |
| Analysis Mode | Standard or Collision/Reaction Cell (e.g., with NH₃) | nih.gov |
Ion Chromatography for Fluoride (B91410) and Sulfate (B86663) Impurities
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the determination of ionic species. It is the ideal method for detecting and quantifying anionic impurities such as fluoride (F⁻) and sulfate (SO₄²⁻) in samples of AgSCF3. The presence of excess fluoride could indicate decomposition of the trifluoromethanethiolate anion or impurities from the synthesis process, such as unreacted silver fluoride. Sulfate can be an impurity from starting materials or oxidative side reactions.
In an IC system, a sample solution is passed through an ion-exchange column. The anions are separated based on their affinity for the stationary phase and are detected typically by a conductivity detector. The use of a suppressor column reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. This allows for the sensitive quantification of impurities that could affect the reactivity and stability of the AgSCF3 reagent.
Table 5: Common Anionic Impurities in AgSCF3 Analyzed by Ion Chromatography
| Ion | Chemical Formula | Potential Source | Typical Retention Time (min) |
| Fluoride | F⁻ | Reagent impurity, decomposition | ~2.9 |
| Chloride | Cl⁻ | Reagent impurity | ~7.0 |
| Sulfate | SO₄²⁻ | Oxidative degradation, reagent impurity | ~8.6 |
Retention times are illustrative and depend on specific method parameters such as column, eluent, and flow rate. chemsociety.org.ng
Electroanalytical Methods for Redox Characterization
Electroanalytical techniques are pivotal in elucidating the redox behavior of Silver(I) trifluoromethanethiolate, particularly in the context of its application in trifluoromethylthiolation reactions. These methods provide insights into the electron transfer processes that are fundamental to the compound's reactivity.
Cyclic voltammetry (CV) is a primary tool used to investigate the redox potentials of systems involving AgSCF₃. researchgate.net While direct electrochemical data on isolated AgSCF₃ is not extensively detailed in readily available literature, its behavior within reaction systems has been a subject of study. For instance, in the nickel-catalyzed trifluoromethylthiolation of aryl chlorides, cyclic voltammetry was instrumental in probing the feasibility of Ni(I)/Ni(III) catalytic cycles, which are crucial for the reaction mechanism. researchgate.net Such studies help in understanding how AgSCF₃ participates in the redox-driven formation of the trifluoromethylthiolated product. researchgate.net
Furthermore, electrochemical methods have been employed to drive and monitor reactions involving AgSCF₃. An environmentally conscious approach for synthesizing SCF₃-containing oxindoles utilizes an electrochemical cascade trifluoromethylthiolation/cyclization of N-arylacrylamides with AgSCF₃. nih.gov This method replaces stoichiometric chemical oxidants with an applied electrical potential, highlighting the utility of electrochemistry in promoting and controlling reactions with this reagent. researchgate.net The principles of using a silver electrode in cyclic voltammetry are well-established for various electrochemical analyses, which forms the foundational knowledge for designing experiments involving silver compounds like AgSCF₃. mdpi.comrsc.org
The insights gained from these electroanalytical studies are critical for optimizing reaction conditions, understanding reaction mechanisms, and developing new synthetic strategies that leverage the unique redox properties of the trifluoromethylthiolate moiety facilitated by the silver cation.
In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
The transient nature of intermediates and the rapid kinetics of many reactions involving AgSCF₃ necessitate analytical methods that can monitor chemical changes in real-time. In-situ spectroscopy, which analyzes the reaction mixture as it evolves, is an indispensable tool for this purpose. nih.gov
Both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, when applied in-situ, provide a window into the dynamic chemical environment of a reaction vessel, allowing for the identification of intermediates, monitoring of reactant consumption, and tracking of product formation. xjtu.edu.cn
¹⁹F NMR Spectroscopy is particularly powerful for monitoring reactions involving the trifluoromethylthiolate group due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.gov The chemical shift of the ¹⁹F nuclei in the -SCF₃ group is highly sensitive to its electronic environment. d-nb.infonih.gov For example, in studies of the reaction between AgSCF₃ and halide salts, ¹⁹F NMR revealed a distinct upfield shift of the signal upon the formation of a complex anion, indicating a change in the chemical nature of the trifluoromethylthiolate group. This demonstrates the technique's ability to track the involvement of the AgSCF₃ in the reaction.
While direct in-situ monitoring of AgSCF₃ itself can be challenging, tracking the appearance of the trifluoromethylthiolated products by ¹⁹F NMR provides a reliable method for determining reaction kinetics and yield. The chemical shifts of the resulting aryl-SCF₃ compounds are well-defined and can be readily quantified. rsc.org
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) |
| (3-Methoxyphenyl)(trifluoromethyl)sulfane | CDCl₃ | -42.6 |
| Naphthalen-1-yl(trifluoromethyl)sulfane | CDCl₃ | -42.2 |
| Phenyl(trifluoromethyl)sulfane | CDCl₃ | -42.6 |
Table 1: Representative ¹⁹F NMR chemical shifts for products of trifluoromethylthiolation reactions. Data sourced from rsc.org.
In-Situ Infrared (IR) Spectroscopy complements NMR by providing real-time information about changes in functional groups. mdpi.comrsc.org The strong carbon-fluorine (C-F) stretching vibrations in the -SCF₃ group give rise to characteristic bands in the IR spectrum. The position and shape of these bands can change upon complexation or reaction. For instance, the interaction of AgSCF₃ with tetrabutylammonium (B224687) iodide results in a noticeable change in the contours of the C-F stretching band, signaling the formation of a new complex species. By monitoring the intensity of the IR bands corresponding to reactants and products over time, reaction profiles can be constructed, offering insights into reaction rates and mechanisms. youtube.com
| Technique | Observation | Significance |
| In-Situ ¹⁹F NMR | Change in chemical shift of the -SCF₃ group. Appearance of product signals. | Indicates complex formation and allows for kinetic analysis of product formation. |
| In-Situ IR | Change in the C-F stretching band profile. | Confirms the interaction of AgSCF₃ and the formation of new species. |
Table 2: Summary of In-Situ NMR and IR Spectroscopic Observations for AgSCF₃ Reactions.
UV-Vis spectroelectrochemistry is a powerful hyphenated technique that combines the principles of electrochemistry with UV-Visible spectroscopy. basinc.comyoutube.com It allows for the simultaneous acquisition of electrochemical data (like current and potential) and spectroscopic data (absorbance) from a sample. This is particularly useful for studying species that undergo a change in their electronic absorption spectrum upon a change in oxidation state. researchgate.netyoutube.com
In the context of this compound, UV-Vis spectroelectrochemistry could be employed to study the electronic transitions of the compound and any colored intermediates or products formed during redox reactions. For example, if the oxidation or reduction of an AgSCF₃-containing complex at an electrode surface leads to a species with a distinct chromophore, the change in absorbance at specific wavelengths can be monitored in real-time as the potential is swept or stepped. youtube.com This provides a direct correlation between the electrochemical event and the spectroscopic signature of the species involved.
While specific UV-Vis spectroelectrochemical studies focused solely on AgSCF₃ are not prominently reported, the technique has been widely applied to other transition metal complexes, including various iron(III) and other silver complexes. nih.gov These studies establish a methodological precedent. For AgSCF₃, this technique holds the potential to provide valuable information on charge-transfer bands and the electronic structure of transient redox species that may be generated in catalytic cycles, complementing the insights gained from cyclic voltammetry and in-situ NMR/IR spectroscopy.
Future Research Directions and Emerging Areas for Silver I Trifluoromethanethiolate
The unique properties and reactivity of silver(I) trifluoromethanethiolate (AgSCF3) have positioned it as a significant reagent in modern chemistry. However, the full potential of this compound is yet to be realized. Future research is poised to expand its utility through more sustainable synthetic methods, novel applications in synthesis and materials science, and deeper fundamental understanding, bolstered by cutting-edge computational and automated technologies.
Q & A
Q. How can this compound improve pharmacokinetic properties in drug candidates?
- Methodological Answer : The SCF₃ group enhances metabolic stability and lipophilicity. For example, Liu et al. (2015) used AgSCF₃ to synthesize SCF₃-substituted γ-lactams, improving blood-brain barrier penetration in CNS drug prototypes . Optimize reaction conditions (e.g., solvent polarity) to retain chirality in bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
